Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate
Description
Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a synthetic organic compound featuring a methyl propanoate backbone linked via an amide bond to a substituted isoxazolo[5,4-b]pyridine heterocycle. The isoxazolo-pyridine core contains a 6-isopropyl and 3-methyl substituent, contributing to steric bulk and lipophilicity.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
methyl 3-[(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)11-7-10(13-9(3)18-22-15(13)17-11)14(20)16-6-5-12(19)21-4/h7-8H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
ORNDUGQBWITKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, often catalyzed by copper (I) or ruthenium (II) compounds.
Functionalization of the isoxazole ring: Introduction of the isopropyl and methyl groups at specific positions on the isoxazole ring.
Coupling with pyridine derivative: The isoxazole ring is then coupled with a pyridine derivative through a carbonylation reaction.
Formation of the final product: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-{[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound’s uniqueness lies in its fused isoxazole-pyridine ring system and methyl ester group. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
This may enhance binding to enzymes or receptors requiring planar aromatic interactions. Pyrimidine derivatives (e.g., ) prioritize hydrogen bonding via amino/hydroxy groups, whereas halogenated phenoxy compounds () rely on hydrophobic interactions.
Ester Group :
- The methyl ester in the target compound improves metabolic stability compared to isopropyl esters (), which may hydrolyze faster in vivo.
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